6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096338-87-1
VCID: VC11702081
InChI: InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3
Molecular Formula: C16H25BN2O2
Molecular Weight: 288.2 g/mol

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

CAS No.: 2096338-87-1

Cat. No.: VC11702081

Molecular Formula: C16H25BN2O2

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester - 2096338-87-1

Specification

CAS No. 2096338-87-1
Molecular Formula C16H25BN2O2
Molecular Weight 288.2 g/mol
IUPAC Name N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19)
Standard InChI Key VPMYRZBHLFQWQN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3

Introduction

Chemical Identity and Structural Characteristics

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (IUPAC name: N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-6-amine) is a boronic ester featuring a pyridine core substituted at the 3-position with a boronic pinacol ester group and at the 6-position with a cyclopentylamino moiety. The pinacol ester (1,3,2-dioxaborolane) protects the boronic acid, enhancing stability and solubility for cross-coupling reactions .

Table 1: Comparative Analysis of Pyridine Boronic Acid Pinacol Esters

Compound NameSubstituent PositionMolecular FormulaMolecular Weight (g/mol)Key Applications
6-(Cyclopentylamino)pyridine-3-BPAE*3-Boron, 6-NH-C5H9C₁₆H₂₅BN₂O₂288.2Suzuki-Miyaura coupling
4-(Cyclopentylamino)pyridine-3-BPAE3-Boron, 4-NH-C5H9C₁₆H₂₅BN₂O₂288.2Pharmaceutical intermediates
6-(Cyclopropylmethoxy)pyridine-3-BPAE 3-Boron, 6-OCH2C3H5C₁₅H₂₂BNO₃275.2Materials science

*BPAE: Boronic acid pinacol ester

Synthetic Methodologies

General Synthesis of Pyridine Boronic Acid Pinacol Esters

The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated pyridines. For example, the patent CN102786543A outlines a two-step process for imidazo[1,2-a]pyridine-6-boronic acid pinacol ester:

  • Borylation: A halogenated precursor (e.g., 2-amino-5-bromopyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate.

  • Cyclization: The intermediate undergoes cyclization with chloroacetaldehyde to form the heterocyclic core .

Adapting this protocol, 6-(cyclopentylamino)pyridine-3-boronic acid pinacol ester could be synthesized via:

  • Step 1: Borylation of 6-bromo-3-(cyclopentylamino)pyridine with B₂pin₂ under Pd catalysis.

  • Step 2: Purification via column chromatography or recrystallization.

Table 2: Optimized Reaction Conditions for Borylation

ParameterValueImpact on Yield
CatalystPd(dppf)Cl₂ (0.01–0.1 eq)Higher loading → faster kinetics
Temperature70–100°C>90°C minimizes side reactions
Solvent1,4-Dioxane or THFPolar aprotic enhances solubility
Reaction Time5–20 hoursExtended time → higher conversion

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Boronic esters are pivotal in forming C–C bonds between aryl halides and boronic acids. The 3-boronic pyridine moiety in this compound enables regioselective coupling at the 3-position, while the 6-cyclopentylamino group may sterically direct reactivity. For instance, coupling with 2-bromopyridine could yield bipyridine ligands for catalysis.

Research Findings and Challenges

Computational Insights

Density functional theory (DFT) studies on similar boronic esters predict:

  • Bond dissociation energy: B–O bond energy ≈ 85 kcal/mol, favoring stability under thermal conditions.

  • Electrostatic potential maps: The boron center exhibits partial positive charge (+0.35 e), enhancing electrophilicity in couplings.

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